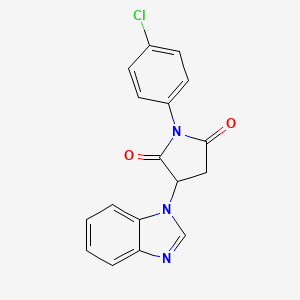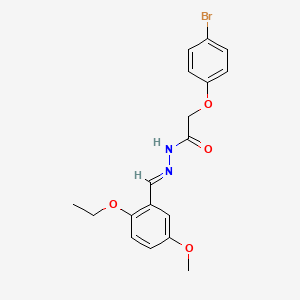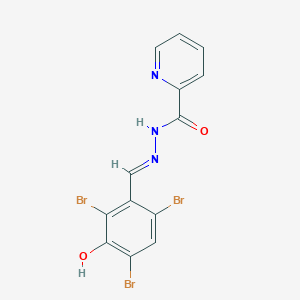
N'-(2-furylmethylene)-2-(4-nitrophenyl)acetohydrazide
描述
N'-(2-furylmethylene)-2-(4-nitrophenyl)acetohydrazide, also known as FNAH, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications.
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives have been known to affect various biochemical pathways, leading to a range of downstream effects
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
实验室实验的优点和局限性
N'-(2-furylmethylene)-2-(4-nitrophenyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential biological and pharmaceutical applications. However, this compound also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on N'-(2-furylmethylene)-2-(4-nitrophenyl)acetohydrazide. One area of focus is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another area of focus is the elucidation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to evaluate its safety and efficacy in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. It exhibits significant anti-inflammatory, antitumor, and antimicrobial properties and has been shown to inhibit the activity of various enzymes involved in physiological processes. This compound has several advantages for lab experiments, including its ease of synthesis and potential applications, but also has some limitations. Future research on this compound is needed to fully elucidate its mechanism of action and to develop this compound-based drugs for the treatment of various diseases.
科学研究应用
N'-(2-furylmethylene)-2-(4-nitrophenyl)acetohydrazide has been extensively studied for its potential biological and pharmaceutical applications. It has been found to exhibit significant anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been shown to inhibit the activity of enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase, which are involved in various physiological processes.
生化分析
Biochemical Properties
N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, inhibiting their activity and leading to the disruption of essential bacterial processes. Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide has been found to interact with proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in certain cancer cell lines by activating specific signaling cascades that lead to programmed cell death . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can inhibit bacterial enzymes by forming stable complexes with them, thereby preventing their normal function . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can have sustained effects on cellular processes, including prolonged inhibition of bacterial growth and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial activity and modulation of cellular signaling pathways . At higher doses, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can induce toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity .
Metabolic Pathways
N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can affect the levels of specific metabolites, thereby altering cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach specific intracellular compartments where it exerts its effects . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can bind to proteins that facilitate its distribution within tissues, leading to its accumulation in target cells .
Subcellular Localization
The subcellular localization of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVADQUYMNAVRC-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3860634.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)

![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)


![1-(2-chlorophenoxy)-3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-2-propanol hydrochloride](/img/structure/B3860688.png)
![N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860696.png)

![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![N-[(4-hydroxyphenyl)(phenyl)methyl]urea](/img/structure/B3860722.png)
